2-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKECSHRSKIQGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 3-Methyl-2-hydroxybenzaldehyde with Cyclopropylmethyl Bromide
One common approach involves the nucleophilic substitution of the hydroxyl group in 3-methyl-2-hydroxybenzaldehyde by cyclopropylmethyl bromide under basic conditions to form the desired ether.
$$
\text{3-methyl-2-hydroxybenzaldehyde} + \text{cyclopropylmethyl bromide} \xrightarrow[\text{solvent}]{\text{base}} \text{2-(Cyclopropylmethoxy)-3-methylbenzaldehyde}
$$
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone, DMF, or DMSO
- Temperature: Room temperature to reflux (50-100 °C)
- Reaction time: Several hours to overnight
The phenolic hydroxyl group is deprotonated by the base to form a phenolate ion, which then undergoes nucleophilic substitution with cyclopropylmethyl bromide to form the ether linkage.
- Straightforward and high-yielding
- Mild reaction conditions
- Readily available starting materials
- Requires careful control to avoid O-alkylation at undesired positions
- Potential competing side reactions if other reactive groups are present
Synthesis via Protection and Subsequent Functionalization
In cases where the aldehyde group is sensitive, protection strategies such as acetal formation may be employed before etherification, followed by deprotection to yield the target aldehyde.
- Protection of the aldehyde group in 3-methyl-2-hydroxybenzaldehyde as an acetal.
- Etherification of the phenolic hydroxyl with cyclopropylmethyl bromide under basic conditions.
- Deprotection of the acetal to regenerate the aldehyde.
This method helps prevent side reactions involving the aldehyde during the alkylation step.
Alternative Routes via Chalcone Intermediates
Recent research on chalcone derivatives bearing cyclopropylmethyl ether substituents on the aromatic ring provides an alternative synthetic approach.
- Synthesis of chalcone intermediates with 2-(cyclopropylmethoxy)-3-methylphenyl moiety.
- Subsequent selective reduction or oxidation to obtain the corresponding benzaldehyde derivative.
This approach is more complex but allows for structural diversification and functionalization.
Data Table Summarizing Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Methyl-2-hydroxybenzaldehyde | Cyclopropylmethyl bromide, K2CO3, acetone, reflux | 75-90 | Direct etherification; simple and efficient |
| 2 | 3-Methyl-2-hydroxybenzaldehyde (acetal protected) | Cyclopropylmethyl bromide, base; then acid deprotection | 65-80 | Protects aldehyde during alkylation; more steps |
| 3 | Chalcone derivatives with cyclopropylmethoxy substituent | Multi-step synthesis including aldol condensation, reduction | Variable | Allows structural modifications; more complex |
Research Findings and Analysis
- The direct etherification method (Method 1) is the most commonly reported and practical approach for preparing this compound. It balances efficiency, cost, and simplicity.
- Protection of the aldehyde group (Method 2) is useful when sensitive functional groups coexist or when higher purity is required.
- Synthetic routes involving chalcone intermediates (Method 3) are mostly explored in medicinal chemistry for generating libraries of derivatives, including cyclopropylmethoxy-substituted benzaldehydes, but are less straightforward for bulk preparation.
- Reaction conditions such as solvent choice and temperature significantly affect the yield and purity. Polar aprotic solvents like DMF or DMSO can enhance reaction rates for nucleophilic substitution.
- Bases like potassium carbonate are preferred for their mildness and ease of handling compared to stronger bases like sodium hydride.
- Purification typically involves recrystallization or column chromatography, with HPLC used for purity assessment.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 2-Cyclopropylmethoxy-3-methylbenzoic acid.
Reduction: 2-Cyclopropylmethoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzaldehyde derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 128 µg/mL, suggesting potential as novel antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Benzaldehyde Derivative A | 16 | Escherichia coli |
| Benzaldehyde Derivative B | 8 | Klebsiella pneumoniae |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in conditions mediated by cyclooxygenase-2 (COX-2). In vitro studies demonstrated that it inhibits COX-2 activity, which is crucial in the inflammatory response.
Organic Synthesis Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various reactions such as nucleophilic addition and condensation makes it valuable in creating derivatives with enhanced biological activity.
2. Synthesis of Molecular Hybrids
The compound is utilized in synthesizing molecular hybrids that combine different pharmacological activities. For instance, hybridization with antiglaucoma drugs has shown promising results in enhancing therapeutic efficacy.
Material Science Applications
1. Development of Functional Materials
In material science, this compound is explored for developing functional materials like polymers and coatings due to its reactive aldehyde group, which can participate in cross-linking reactions.
| Application Area | Material Type | Functionality |
|---|---|---|
| Coatings | Polymeric | Enhanced durability |
| Films | Biodegradable | Environmental sustainability |
Case Studies
Case Study 1: Antimicrobial Efficacy Assessment
A detailed investigation into the antimicrobial properties of this compound revealed its effectiveness against multidrug-resistant strains. The study compared its efficacy with traditional antibiotics, highlighting its potential role in combating antibiotic resistance.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of benzaldehyde derivatives demonstrated that modifications to the cyclopropyl group significantly affect biological activity. This insight is critical for designing more potent derivatives.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is not well-studied. as a benzaldehyde derivative, it may exert its effects through interactions with cellular redox systems. Benzaldehydes are known to disrupt cellular antioxidation systems, leading to oxidative stress and potential antifungal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde with key analogs in terms of structure, reactivity, and biological relevance.
Key Observations
Substituent Effects on Reactivity :
- The cyclopropylmethoxy group in this compound enhances steric bulk and electron-donating properties compared to simpler alkoxy groups (e.g., methoxy in 2-Chloro-3-methoxybenzaldehyde). This influences regioselectivity in cross-coupling reactions and oxidation steps .
- In contrast, chloro substituents (as in 2-Chloro-3-methoxybenzaldehyde) increase electrophilicity, favoring nucleophilic aromatic substitution reactions .
Its high PDE4 inhibition (IC₅₀ = 0.8 nM) and broad anti-inflammatory effects across leukocytes suggest that similar aldehydes could serve as precursors for immunomodulatory drugs . The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the role of substituent positioning in facilitating metal-catalyzed reactions, a feature that could be leveraged in modifying this compound for catalytic applications .
Synthetic Utility :
- Aldehyde derivatives like this compound are critical intermediates in multi-step syntheses. For example, they participate in cyclization reactions to form benzofuran cores, as seen in the preparation of compound 22 .
- The methyl group at the 3-position may stabilize intermediates during reductions or oxidations, as observed in DIBAL-mediated reductions of similar benzofuran carboxylates .
Contradictions and Limitations
- While roflumilast and related benzamides are well-characterized pharmacologically, direct biological data for this compound remain absent. Its utility is inferred from structural analogs.
Biological Activity
2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, a benzaldehyde derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropylmethoxy group and a methyl substituent on the aromatic ring, which may influence its interaction with biological systems.
The compound can undergo various chemical transformations, including:
- Oxidation : Converts to 2-Cyclopropylmethoxy-3-methylbenzoic acid.
- Reduction : Forms 2-Cyclopropylmethoxy-3-methylbenzyl alcohol.
- Substitution Reactions : Can yield various substituted derivatives depending on the electrophile used.
Biological Activity Overview
Research indicates that benzaldehyde derivatives exhibit a range of biological activities, including:
- Antimicrobial Effects : There is evidence suggesting that compounds with similar structures can exhibit antifungal properties by disrupting cellular functions.
- Cytotoxicity : Some studies have shown that benzaldehyde derivatives can induce cytotoxic effects in cancer cell lines, potentially through mechanisms involving oxidative stress and apoptosis induction.
Case Studies and Research Findings
- Antifungal Activity : In vitro studies have demonstrated that certain benzaldehyde derivatives possess antifungal properties. The mechanism may involve the disruption of fungal cell membranes or interference with metabolic processes.
- Cytotoxic Effects : Research on related compounds has shown that they can induce significant cytotoxicity in various cancer cell lines. For instance, modifications in the aromatic structure have been linked to enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the introduction of different substituents on the benzene ring can significantly alter the biological activity of these compounds. This suggests that this compound could be optimized for enhanced efficacy through structural modifications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde, and how can regiochemical control be achieved during etherification?
Methodological Answer: The synthesis typically involves regioselective etherification of 3-methylsalicylaldehyde derivatives. Williamson ether synthesis is commonly employed, where a hydroxy group at the 2-position reacts with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include temperature (60–80°C) and reaction time (12–24 hours). Regiochemical control is ensured by protecting competing hydroxyl groups or using steric/electronic directing groups . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to confirm the absence of side products like 4-substituted isomers .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Combine NMR (¹H and ¹³C) and IR spectroscopy for structural confirmation:
- ¹H NMR : Look for characteristic signals: aldehyde proton (~10 ppm, singlet), cyclopropane protons (0.5–1.5 ppm, multiplet), and methoxy protons (3.3–3.8 ppm).
- IR : Aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (theoretical [M+H]⁺ = 205.1103) .
Q. What solvent systems are optimal for recrystallizing this compound to achieve >98% purity?
Methodological Answer: Use a mixed solvent system of ethyl acetate and hexane (1:3 v/v). Slow cooling from 50°C to 4°C promotes crystal formation. Monitor purity via GC-MS (DB-5 column, 70 eV EI mode) to detect residual solvents or degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational solubility predictions and experimental solubility data for this compound?
Methodological Answer: Discrepancies often arise from inadequate force field parameterization in molecular dynamics simulations. To address this:
Use COSMO-RS solvation models for improved polarity predictions.
Validate experimentally via shake-flask method (octanol/water partition, 25°C) with UV-Vis quantification (λ = 280 nm).
Adjust computational models using experimental logP values. Contradictions in polar aprotic solvents (e.g., DMSO) may stem from solvent-cyclopropane interactions, requiring dielectric constant corrections .
Q. What strategies are effective for studying the compound’s stability under oxidative or hydrolytic conditions relevant to biological assays?
Methodological Answer:
- Oxidative Stability : Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor aldehyde degradation via HPLC every 24 hours.
- Hydrolytic Stability : Test in buffers across pH 1–10 (simulated gastric/intestinal fluids). LC-MS/MS can identify hydrolysis products like 3-methylsalicylaldehyde.
- Accelerated Stability Testing (AST) : Use 40°C/75% RH for 4 weeks, with degradation kinetics modeled using Arrhenius equations .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropylmethoxy group in modulating biological activity?
Methodological Answer:
- Synthesize analogs with substituent variations (e.g., ethoxy, isopropoxy) and compare bioactivity in assays (e.g., enzyme inhibition, receptor binding).
- Use molecular docking (AutoDock Vina) to map interactions between the cyclopropane ring and hydrophobic enzyme pockets.
- Correlate logP values (from HPLC retention times) with membrane permeability in Caco-2 cell models. SAR studies on related β-adrenergic inhibitors suggest that cyclopropane enhances metabolic stability compared to linear alkoxy groups .
Q. What experimental designs are recommended to address conflicting data on the compound’s fluorescence properties in different solvent systems?
Methodological Answer:
- Perform fluorescence spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, water). Use λₑₓ = 320 nm and scan λₑₘ from 350–500 nm.
- Quantify quantum yields using quinine sulfate as a standard.
- If contradictions persist (e.g., quenching in protic solvents), investigate excimer formation via time-resolved fluorescence or transient absorption spectroscopy. Reference solvent dielectric constants and hydrogen-bonding parameters from NIST databases .
Q. How can isotopic labeling (e.g., ¹³C or ²H) be utilized to track metabolic pathways of this compound in vitro?
Methodological Answer:
- Synthesize ¹³C-labeled aldehyde (¹³CHO) via Claisen-Schmidt condensation using ¹³C-enriched benzaldehyde precursors.
- Incubate with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS with selected reaction monitoring (SRM).
- Compare fragmentation patterns of labeled vs. unlabeled compounds to identify demethylation or cyclopropane ring-opening metabolites. Prior studies on similar aldehydes show hepatic CYP450-mediated oxidation as a primary pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
